molecular formula C17H17NO3S B11458886 2-{[(4-Methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-{[(4-Methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B11458886
M. Wt: 315.4 g/mol
InChI Key: OJMANMVCSXEGQL-UHFFFAOYSA-N
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Description

2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a tetrahydrobenzothiophene ring, which is further substituted with a carboxylic acid group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Intermediate: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide derivative.

    Cyclization to Form the Tetrahydrobenzothiophene Ring: The benzamide intermediate undergoes cyclization with a suitable thiol compound under acidic conditions to form the tetrahydrobenzothiophene ring.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of catalysts, alternative solvents, and more efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide or carboxylic acid groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industry: The compound is explored for its use in the synthesis of other complex organic molecules and as a potential additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzamido Derivatives: Compounds with similar benzamide structures but different substituents on the benzene ring.

    Tetrahydrobenzothiophene Derivatives: Compounds with similar tetrahydrobenzothiophene rings but different functional groups attached.

Uniqueness

2-(4-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C17H17NO3S/c1-10-6-8-11(9-7-10)15(19)18-16-14(17(20)21)12-4-2-3-5-13(12)22-16/h6-9H,2-5H2,1H3,(H,18,19)(H,20,21)

InChI Key

OJMANMVCSXEGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O

Origin of Product

United States

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